Hydrazine;perchloric acid;hydrate
Description
Properties
CAS No. |
13762-65-7 |
|---|---|
Molecular Formula |
Cl2H12N4O9 |
Molecular Weight |
283.02 g/mol |
IUPAC Name |
hydrazine;perchloric acid;hydrate |
InChI |
InChI=1S/2ClHO4.2H4N2.H2O/c2*2-1(3,4)5;2*1-2;/h2*(H,2,3,4,5);2*1-2H2;1H2 |
InChI Key |
SGVOAQZJJYKIAP-UHFFFAOYSA-N |
Canonical SMILES |
NN.NN.O.OCl(=O)(=O)=O.OCl(=O)(=O)=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrazine;perchloric acid;hydrate can be synthesized through various methods. One common approach involves the reaction of hydrazine hydrate with perchloric acid under controlled conditions. The reaction typically takes place in an aqueous medium, and the resulting product is isolated by crystallization .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions. The process may include additional purification steps to ensure the desired purity and stability of the compound .
Chemical Reactions Analysis
Types of Reactions
Hydrazine;perchloric acid;hydrate undergoes several types of chemical reactions, including:
Reduction: Hydrazine acts as a reducing agent and can reduce various metal ions to their elemental forms.
Substitution: Hydrazine can react with carbonyl compounds to form hydrazones, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Reduction: Hydrazine is used as a reducing agent in the presence of catalysts like Raney nickel or palladium on carbon.
Substitution: Reactions with carbonyl compounds are often carried out in the presence of acids or bases to facilitate the formation of hydrazones.
Major Products Formed
Oxidation: Nitrogen gas and water.
Reduction: Elemental metals and hydrazine derivatives.
Substitution: Hydrazones and related compounds.
Scientific Research Applications
Hydrazine;perchloric acid;hydrate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of hydrazine;perchloric acid;hydrate involves its reactivity as both an oxidizing and reducing agent. Hydrazine can donate electrons to reduce metal ions or accept electrons to undergo oxidation. The molecular targets and pathways involved include interactions with carbonyl compounds to form hydrazones and the reduction of metal ions to their elemental forms .
Comparison with Similar Compounds
Data Tables
Table 1: Physical and Chemical Properties
Research Findings
- Hydrazine Hydrate in Synthesis : Efficient in forming chromene derivatives via one-pot reactions, offering higher yields than anhydrous hydrazine .
- Perchloric Acid Controversies : Boiling point discrepancies (203°C vs. decomposition under ambient pressure) highlight its instability as a pure compound .
- Hydrazine Perchlorate : Research suggests it may replace ammonium perchlorate in propellants due to higher specific impulse, but sensitivity remains a challenge .
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing hydrazinium perchlorate hydrates (e.g., monohydrate vs. hemihydrate)?
- Methodology :
-
Direct Neutralization : Mix pre-cooled (5°C) 20% hydrazine solution with 20% perchloric acid in a 1:1 molar ratio. Maintain a slight excess of hydrazine to avoid residual acid, which complicates crystallization .
-
Alternative Synthesis : React ammonium perchlorate with hydrazine hydrate. For the hemihydrate (N₂H₅ClO₄·0.5H₂O), crystallize at 60.5°C under controlled humidity; for the monohydrate (N₂H₅ClO₄·H₂O), use slow evaporation at room temperature .
-
Key Data : Equilibrium dissociation pressure for the hemihydrate:
(valid ≤60.5°C) <span data-key="25" class="reference-num" data-pages="undefined">1</span>.
Q. How can researchers characterize the purity of hydrazinium perchlorate hydrates?
- Analytical Techniques :
- Thermogravimetric Analysis (TGA) : Measure weight loss during dehydration (e.g., hemihydrate loses 0.5 H₂O at \sim100°C) and decomposition (anhydrous salt decomposes above 150°C) .
- X-ray Diffraction (XRD) : Compare lattice parameters to known structures (e.g., N₂H₅ClO₄·H₂O has a monoclinic lattice) .
- Titration : Use glacial acetic acid traps to quantify hydrazine diffusion in permeability studies, followed by titration with perchloric acid .
Q. What safety precautions are critical when handling perchloric acid in hydrazine reactions?
- Guidelines :
Advanced Research Questions
Q. How do thermal decomposition pathways differ between anhydrous hydrazinium perchlorate and its hydrates?
- Mechanistic Insights :
- Anhydrous N₂H₅ClO₄ : Decomposes exothermically above 150°C, producing NH₄ClO₄, N₂, H₂, and H₂O. Activation energy: \sim19 kcal/mol .
- Hydrated Forms : Hemihydrate decomposition occurs in two stages: dehydration (100–120°C) followed by salt decomposition. Dehydration kinetics follow zero-order dependence on hydrazine .
- Contradictions : Some studies report dichlorodinitromethane as a byproduct in perchloric acid digestions, posing explosion risks during distillation .
Q. What catalytic strategies improve hydrogen yield from hydrazine hydrate decomposition?
- Experimental Design :
- Catalyst Selection : Use Ni-Ir/CeO₂ or carbon-supported carbides (synthesized via microwave-assisted methods) for >95% H₂ selectivity. Optimize metal loading (e.g., 20 wt% Ni) .
- Phase Considerations : Gas-phase decomposition avoids solvent interference but requires high-temperature reactors (>300°C) .
- Data Analysis : Monitor H₂/N₂ ratios via gas chromatography. Kinetic models suggest rate-determining N–N bond cleavage .
Q. How can ion-pairing HPLC be optimized for analyzing perchloric acid cell extracts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
